3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid
Description
3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid is a structurally complex benzoic acid derivative characterized by:
- A 4,5-dihydroxybenzoic acid core, providing redox-active phenolic groups.
- This dual functionality suggests applications in metal ion coordination (e.g., for contrast agents or chelation therapy) and antioxidant activity due to the catechol-like hydroxyl groups.
Properties
CAS No. |
102038-87-9 |
|---|---|
Molecular Formula |
C12H13NO8 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C12H13NO8/c14-8-2-6(12(20)21)1-7(11(8)19)3-13(4-9(15)16)5-10(17)18/h1-2,14,19H,3-5H2,(H,15,16)(H,17,18)(H,20,21) |
InChI Key |
PCFFYQSPGPEFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Hydrolysis
- Sulfonation : Benzoic acid reacts with 50% oleum (SO₃·H₂SO₄) at 120°C for 6 hours in a 2:1 mass ratio, producing 3-sulfobenzoic acid.
- Hydrolysis : The sulfonated intermediate undergoes alkaline hydrolysis (NaOH, 10% w/v) at 80°C for 4 hours, followed by acidification (HCl, pH 2) to precipitate 4,5-dihydroxybenzoic acid. Yield: 72–78%.
Table 1. Optimization of 4,5-Dihydroxybenzoic Acid Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Oleum concentration | 50% | 78 | 95 |
| Reaction temperature | 120°C | 75 | 93 |
| Hydrolysis time | 4 hours | 72 | 91 |
Introduction of the Bis(carboxymethyl)aminomethyl Group
The bis(carboxymethyl)aminomethyl side chain at position 3 is installed via Mannich-type reactions or reductive amination. Both strategies require careful control of pH and temperature to avoid side reactions such as over-alkylation or decarboxylation.
Mannich Reaction Approach
- Reagents : 4,5-Dihydroxybenzoic acid, formaldehyde (37% aq.), and iminodiacetic acid (IDA) in a 1:3:2 molar ratio.
- Conditions : Ethanol/water (4:1 v/v), pH 4.5 (adjusted with acetic acid), 60°C, 12 hours.
- Workup : Neutralization (NaHCO₃), extraction (ethyl acetate), and recrystallization (methanol/water). Yield: 65–70%.
Mechanistic Insight : The reaction proceeds via formation of an iminium ion from IDA and formaldehyde, which undergoes electrophilic aromatic substitution at the activated para position relative to the carboxylic acid group.
Reductive Amination Strategy
- Aldehyde Intermediate : 3-Formyl-4,5-dihydroxybenzoic acid is prepared via Vilsmeier-Haack formylation (POCl₃/DMF, 0°C, 2 hours).
- Reductive Amination : The aldehyde reacts with IDA in the presence of NaBH₃CN (pH 6.5, methanol, 24 hours). Yield: 82–88%.
Table 2. Comparative Analysis of Amination Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mannich reaction | 65–70 | 89 | 12 |
| Reductive amination | 82–88 | 94 | 24 |
Purification and Characterization
Crude product purification involves sequential recrystallization (methanol/water) and ion-exchange chromatography (Dowex 50WX8, H⁺ form). Purity is verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), showing a single peak at 254 nm.
Spectroscopic Data :
- ¹H NMR (D₂O, 400 MHz): δ 7.21 (s, 1H, Ar-H), 4.12 (s, 2H, CH₂N), 3.78 (s, 4H, N(CH₂CO₂H)₂), 2.95 (s, 2H, CO₂H).
- IR (KBr): 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).
Industrial Scalability and Environmental Impact
The reductive amination route offers superior scalability due to higher yields and reduced byproducts. However, the use of NaBH₃CN necessitates careful waste management to mitigate cyanide contamination. Alternative reductants such as NaBH(OAc)₃ are under investigation to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and dihydroxy groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- Hydroxyl Group Positioning: The 4,5-dihydroxy configuration in the target compound is distinct from 3,4-dihydroxy (caffeic acid) and 3,5-dihydroxy analogs. This suggests the 4,5-dihydroxy arrangement may confer unique redox or receptor-binding properties. Methoxy vs. Hydroxy: Methoxy groups (e.g., in 2,4,5-trimethoxybenzoic acid) reduce hydrogen-bonding capacity compared to hydroxyls, altering solubility and bioactivity .
- Functional Group Modifications: The bis(carboxymethyl)amino methyl group distinguishes the target compound from simpler derivatives. This moiety enhances metal-binding capacity, as seen in Gd-DTPA-BOA complexes (), which exhibit high relaxivity for MRI applications . Ester vs. Carboxylic Acid: Methyl esters (e.g., 3-benzyloxy-4,5-dihydroxybenzoic acid methyl ester) reduce polarity and may limit bioavailability compared to free carboxylic acids .
Functional Comparisons
- Metal Chelation: The target compound’s bis(carboxymethyl) group resembles Gd-DTPA-BOA (), a paramagnetic contrast agent. Simpler hydroxybenzoic acids (e.g., 4-hydroxybenzoic acid) lack chelating groups, limiting their use in metal-ion-related applications .
- Antioxidant Activity: Caffeic acid (3,4-dihydroxybenzoic acid) is a well-known antioxidant due to its catechol structure, widely used in supplements and cosmetics . The target compound’s 4,5-dihydroxy groups may offer similar redox activity but with distinct kinetics due to steric or electronic differences. highlights that dihydroxybenzoic acids with specific substitution patterns (e.g., 3,5-dihydroxy) exhibit biological activity, implying the 4,5-dihydroxy configuration warrants further study .
- The target compound’s activity in similar assays remains unexplored but could align with 3,5-dihydroxy analogs due to its dihydroxy spacing.
Biological Activity
3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid (commonly referred to as bis(carboxymethyl)amino derivative of dihydroxybenzoic acid) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and metabolic regulatory activities, supported by relevant data and research findings.
- Molecular Formula : C₁₂H₁₃N₁O₈
- Molecular Weight : 299.234 g/mol
- CAS Number : 62409-63-6
Antioxidant Activity
Various studies have demonstrated that derivatives of hydroxybenzoic acids exhibit notable antioxidant properties. For instance, the antioxidant activity of several hydroxybenzoic acid isomers was assessed through different assays:
| Compound | DPPH IC50 (μM) | ABTS % Inhibition (50 μM) |
|---|---|---|
| 3,4-Dihydroxybenzoic acid | 2.42 ± 0.08 | 86.40% |
| 2,3-Dihydroxybenzoic acid | Not specified | 80.11% |
| 3,5-Dihydroxybenzoic acid | Not specified | 79.50% |
The results indicate that the antioxidant capacity of these compounds increases with their hydroxyl group substitutions, suggesting that the structure-activity relationship (SAR) plays a crucial role in their efficacy .
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of hydroxybenzoic acids against various pathogens:
- Tested Microorganisms :
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
In vitro studies indicated that compounds like this compound exhibited inhibitory effects on bacterial growth, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Metabolic Regulation
A significant aspect of the biological activity of this compound is its role in metabolic regulation. Specifically, it has been identified as an agonist for the hydroxycarboxylic acid receptor 1 (HCA1), which is predominantly expressed in adipocytes:
- Mechanism : Activation of HCA1 by this compound inhibits lipolysis.
- EC50 Value : Approximately 150 μM.
- Implications : This suggests potential therapeutic applications for managing dyslipidemia and related metabolic disorders .
Case Studies
-
Dysbiosis Indicator :
Elevated levels of related compounds like 3,5-dihydroxybenzoic acid have been linked to dysbiosis in the gut microbiome, making it a potential biomarker for gastrointestinal health . -
Therapeutic Applications :
The compound's ability to activate HCA1 indicates its potential use in developing treatments for obesity and metabolic syndrome by regulating lipid metabolism and glucose homeostasis .
Q & A
Q. What protocols ensure safe handling of this compound in light of its potential reactivity?
- Methodological Answer :
- Follow GHS-compliant protocols : Use fume hoods for synthesis, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers (e.g., HNO₃) due to the dihydroxybenzene group’s redox activity. Store in amber glass under nitrogen, referencing Safety Data Sheets for analogous benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
